5-Amino-3-pyridinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 5-amino-3-pyridinecarbonitrile involves various strategies. One common method includes the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in the presence of triethylamine, leading to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. Similarly, reactions with dipeptide esters yield N′-glycylglycine analogues. However, attempts to directly construct amino acid derivatives through reaction with aqueous α-amino acids have been unsuccessful, leading instead to the isolation of unexpected 2-amino-3-pyridinecarbonitriles (Girgis, Kalmouch, & Hosni, 2004).
Molecular Structure Analysis
The molecular structure of 5-amino-3-pyridinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. The fluorescence properties of these derivatives have been evaluated, indicating their potential utility in materials science and bioimaging applications. Some derivatives exhibit considerable antibacterial activity, suggesting potential applications in medicinal chemistry (Girgis, Kalmouch, & Hosni, 2004).
Scientific Research Applications
1. Synthesis and Fluorescence Properties
5-Amino-3-pyridinecarbonitrile has been utilized in the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which exhibit notable fluorescence properties. Some compounds in this group also show considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
2. Potential Biological Activity
Research has involved the synthesis of 5-cyano-4-hydroxy-2-pyridone derivatives using 3-aminocrotononitrile, exploring their potential biological activities (Kappe & Kappe, 1989).
3. Inhibitors of PKCtheta
Substituted heteroaryl 3-pyridinecarbonitriles, including those with a 5-amino group, have been identified as inhibitors of PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).
4. Antimicrobial Applications
Pyridine derivatives, including those related to 5-amino-3-pyridinecarbonitrile, have shown potential as antimicrobial drugs, particularly against strains of Escherichia coli (Koszelewski et al., 2021).
5. Corrosion Inhibition
Certain pyridine derivatives, closely related to 5-amino-3-pyridinecarbonitrile, have been studied for their role in corrosion inhibition of metals, demonstrating significant effectiveness (Ansari, Quraishi, & Singh, 2015).
6. Application in Security Paper
The fluorescence behavior of 3-pyridinecarbonitrile containing compounds, a category that includes 5-amino-3-pyridinecarbonitrile, has been leveraged in the development of security paper (Basta, Girgis, & El-saied, 2002).
7. Synthesis of Pyrimidine Derivatives
5-Amino-3-pyridinecarbonitrile has been used in the novel synthesis of various pyrimidine derivatives, contributing to the exploration of new compounds with potential pharmacological activities (Ibrahim et al., 1987).
Safety And Hazards
5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-aminopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLPUFUWXSMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625600 |
Source
|
Record name | 5-Aminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-pyridinecarbonitrile | |
CAS RN |
13600-47-0 |
Source
|
Record name | 5-Aminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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